molecular formula C8H7N3O3 B3434058 methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate CAS No. 743452-21-3

methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate

Cat. No. B3434058
CAS RN: 743452-21-3
M. Wt: 193.16 g/mol
InChI Key: OJPXUYCYQVRBHG-UHFFFAOYSA-N
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Description

“Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate” is a chemical compound with the CAS Number: 743452-21-3 . It has a molecular weight of 193.16 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O3/c1-14-8(12)5-2-3-6-7(4-5)11(13)10-9-6/h2-4,13H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 193.16 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate has a wide range of applications in scientific research. It has been used as a target for drug design, as a catalyst in chemical synthesis, and as a tool for understanding biochemical and physiological processes. It has also been used to study the effects of certain drugs on the body, as well as to study the effects of certain environmental pollutants.

Mechanism of Action

Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate is believed to interact with certain proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. It is believed to bind to certain proteins, resulting in changes in their structure and function. It is also believed to interact with certain enzymes, resulting in changes in their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to inhibit the production of certain hormones, such as prostaglandins and leukotrienes. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it has a wide range of applications in scientific research, making it a useful tool for researchers. However, there are some limitations to using this compound in laboratory experiments. It is a relatively unstable compound, and it can be difficult to store and transport. Additionally, it can be toxic in large doses, so it is important to use caution when working with it.

Future Directions

There are a number of potential future directions for research involving methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate. One potential direction is to further explore its mechanism of action, in order to gain a better understanding of how it interacts with proteins and enzymes in the body. Additionally, further research could be conducted on its potential therapeutic applications, such as its anti-inflammatory and anti-oxidant properties. Additionally, further research could be conducted on its potential applications in drug design, as well as its potential applications in environmental studies. Finally, further research could be conducted on its potential applications in chemical synthesis, as well as its potential applications in biotechnology.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 3-hydroxybenzotriazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8(12)5-2-3-6-7(4-5)11(13)10-9-6/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPXUYCYQVRBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=NN2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801242966
Record name Methyl 1-hydroxy-1H-benzotriazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

743452-21-3
Record name Methyl 1-hydroxy-1H-benzotriazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=743452-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-hydroxy-1H-benzotriazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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